molecular formula C57H44EuN2O6 B13712340 europium;3-hydroxy-1,3-diphenylprop-2-en-1-one;1,10-phenanthroline

europium;3-hydroxy-1,3-diphenylprop-2-en-1-one;1,10-phenanthroline

Cat. No.: B13712340
M. Wt: 1004.9 g/mol
InChI Key: DYKOLWWJTALFFU-UHFFFAOYSA-N
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Description

Europium;3-hydroxy-1,3-diphenylprop-2-en-1-one;1,10-phenanthroline: is a coordination compound that combines europium with organic ligands. This compound is known for its luminescent properties, making it valuable in various scientific and industrial applications. The combination of europium with 3-hydroxy-1,3-diphenylprop-2-en-1-one and 1,10-phenanthroline results in a complex that exhibits unique photophysical characteristics.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of europium;3-hydroxy-1,3-diphenylprop-2-en-1-one;1,10-phenanthroline typically involves the coordination of europium ions with the organic ligands. One common method is the reaction of europium salts (such as europium chloride) with 3-hydroxy-1,3-diphenylprop-2-en-1-one and 1,10-phenanthroline in a suitable solvent like ethanol or methanol. The reaction is usually carried out under reflux conditions to ensure complete coordination .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include careful control of reaction conditions, purification steps such as recrystallization, and quality control measures to ensure the consistency and purity of the final product .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry: The compound is used as a luminescent probe in various chemical analyses due to its strong emission properties. It is also employed in the synthesis of other coordination compounds .

Biology: In biological research, the compound serves as a fluorescent marker for imaging and tracking biological molecules. Its luminescent properties make it suitable for use in fluorescence microscopy .

Industry: Industrially, the compound is used in the manufacture of light-emitting devices, such as LEDs and display screens, due to its efficient luminescence .

Mechanism of Action

The luminescent properties of europium;3-hydroxy-1,3-diphenylprop-2-en-1-one;1,10-phenanthroline are primarily due to the europium ion. When the compound absorbs light, the energy is transferred to the europium ion, which then emits light at a characteristic wavelength. The organic ligands (3-hydroxy-1,3-diphenylprop-2-en-1-one and 1,10-phenanthroline) play a crucial role in sensitizing the europium ion and enhancing its luminescence .

Comparison with Similar Compounds

Uniqueness: The unique combination of 3-hydroxy-1,3-diphenylprop-2-en-1-one and 1,10-phenanthroline with europium results in a compound with specific emission characteristics that can be fine-tuned for various applications. Its strong luminescence and stability make it particularly valuable in scientific research and industrial applications .

Properties

Molecular Formula

C57H44EuN2O6

Molecular Weight

1004.9 g/mol

IUPAC Name

europium;3-hydroxy-1,3-diphenylprop-2-en-1-one;1,10-phenanthroline

InChI

InChI=1S/3C15H12O2.C12H8N2.Eu/c3*16-14(12-7-3-1-4-8-12)11-15(17)13-9-5-2-6-10-13;1-3-9-5-6-10-4-2-8-14-12(10)11(9)13-7-1;/h3*1-11,16H;1-8H;

InChI Key

DYKOLWWJTALFFU-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=CC(=O)C2=CC=CC=C2)O.C1=CC=C(C=C1)C(=CC(=O)C2=CC=CC=C2)O.C1=CC=C(C=C1)C(=CC(=O)C2=CC=CC=C2)O.C1=CC2=C(C3=C(C=CC=N3)C=C2)N=C1.[Eu]

Origin of Product

United States

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